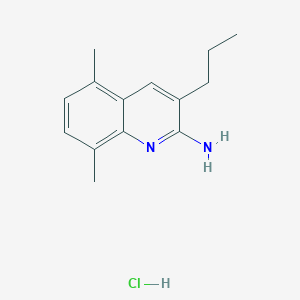
1,2,5-Thiadiazinane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Thiadiazinane 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions: 1,2,5-Thiadiazinane 1,1-dioxide can be synthesized through various methods. One common approach involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by further DBU-mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1,2,5-Thiadiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1,2,5-Thiadiazinane 1,1-dioxide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a β-amyloid precursor protein cleaving enzyme (BACE 1) inhibitor, which is relevant for the treatment of Alzheimer’s disease.
Antibacterial Agents: It displays cytotoxic activity against certain human tumor cells and is used as an antibacterial agent.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 1,2,5-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as a BACE 1 inhibitor, the compound binds to the enzyme’s active site, preventing the cleavage of the β-amyloid precursor protein and thereby reducing the formation of amyloid plaques associated with Alzheimer’s disease . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .
相似化合物的比较
1,2,4-Thiadiazinane 1,1-dioxide: This compound shares a similar ring structure but differs in the position of the nitrogen and sulfur atoms.
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its biological activities, including antimicrobial, antiviral, and antihypertensive properties.
Uniqueness: 1,2,5-Thiadiazinane 1,1-dioxide is unique due to its specific ring structure and the position of the nitrogen and sulfur atoms, which confer distinct chemical properties and biological activities. Its potential as a BACE 1 inhibitor and antibacterial agent highlights its significance in medicinal chemistry and drug development .
属性
分子式 |
C3H8N2O2S |
|---|---|
分子量 |
136.18 g/mol |
IUPAC 名称 |
1,2,5-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)3-4-1-2-5-8/h4-5H,1-3H2 |
InChI 键 |
IXAZIGSJNTYTGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNS(=O)(=O)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)



![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)

![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)

![Methyl 3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13706893.png)


